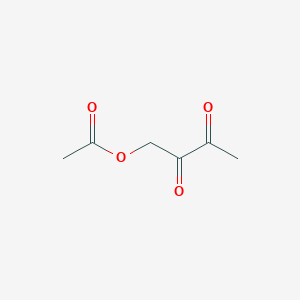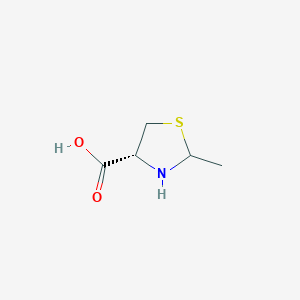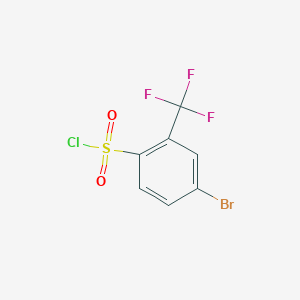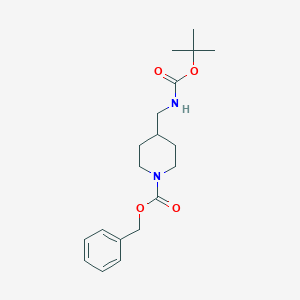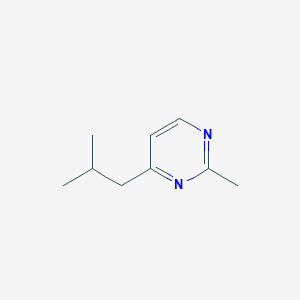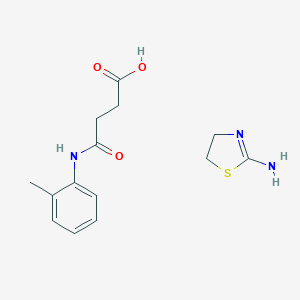
Butanoic acid, 4-((2-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-((2-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is a chemical compound that has been widely used in scientific research. This compound is also known as AG1478 and is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.
作用機序
The mechanism of action of AG1478 involves the inhibition of EGFR tyrosine kinase activity. EGFR activation leads to the autophosphorylation of specific tyrosine residues in the intracellular domain of the receptor, which in turn activates downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways. AG1478 binds to the ATP-binding site of EGFR and prevents the transfer of phosphate groups to tyrosine residues, thereby inhibiting the activation of downstream signaling pathways.
生化学的および生理学的効果
AG1478 has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. Inhibition of EGFR signaling by AG1478 has been reported to induce G1 cell cycle arrest, upregulation of p27Kip1 and p21Cip1, and downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4). AG1478 has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In addition, AG1478 has been reported to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR) expression. AG1478 has also been shown to have neuroprotective effects by inhibiting EGFR signaling in neurons.
実験室実験の利点と制限
One of the main advantages of using AG1478 in lab experiments is its high potency and selectivity for EGFR tyrosine kinase inhibition. AG1478 has been shown to have an IC50 value of 3 nM for EGFR tyrosine kinase inhibition, making it a highly effective inhibitor. Another advantage of using AG1478 is its ability to inhibit EGFR signaling in a reversible manner, allowing for the study of dynamic changes in EGFR signaling. However, one limitation of using AG1478 is its poor solubility in water, which may require the use of organic solvents in lab experiments. Another limitation of using AG1478 is its potential off-target effects on other kinases, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the use of AG1478 in scientific research. One direction is the development of more potent and selective EGFR inhibitors based on the structure of AG1478. Another direction is the study of the role of EGFR signaling in the development and progression of various types of cancer and the development of targeted therapies based on EGFR inhibition. Additionally, the use of AG1478 in combination with other anti-cancer agents may enhance its therapeutic efficacy and reduce the development of resistance. Finally, the study of the physiological and pathological roles of EGFR signaling in various tissues and organs may provide new insights into the development of novel therapies for cancer and other diseases.
合成法
The synthesis of Butanoic acid, 4-((2-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) involves the reaction of 4,5-dihydro-2-thiazolamine with 4-(2-methylphenylamino)-4-oxobutanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The product is obtained as a white solid after purification by column chromatography or recrystallization.
科学的研究の応用
Butanoic acid, 4-((2-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) has been extensively used in scientific research as a potent inhibitor of EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer. AG1478 has been shown to inhibit EGFR autophosphorylation and downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. AG1478 has also been used to study the role of EGFR in various physiological processes such as wound healing, angiogenesis, and neuroprotection.
特性
CAS番号 |
171088-71-4 |
|---|---|
製品名 |
Butanoic acid, 4-((2-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) |
分子式 |
C14H19N3O3S |
分子量 |
309.39 g/mol |
IUPAC名 |
4,5-dihydro-1,3-thiazol-2-amine;4-(2-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO3.C3H6N2S/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(14)15;4-3-5-1-2-6-3/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15);1-2H2,(H2,4,5) |
InChIキー |
BOBZJEDZBZZMOC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)O.C1CSC(=N1)N |
正規SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)O.C1CSC(=N1)N |
その他のCAS番号 |
171088-71-4 |
同義語 |
4-((2-Methylphenyl)amino)-4-oxobutanoic acid compd. with 4,5-dihydro-2 -thiazolamine (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)
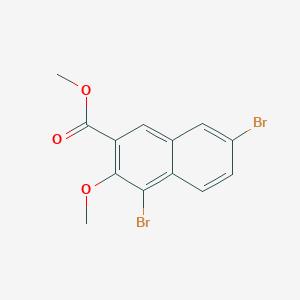
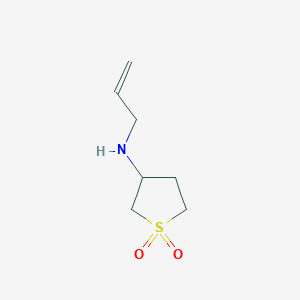
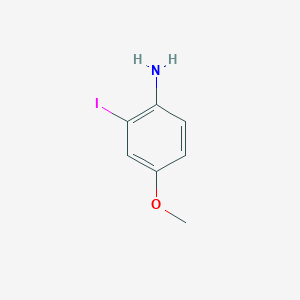
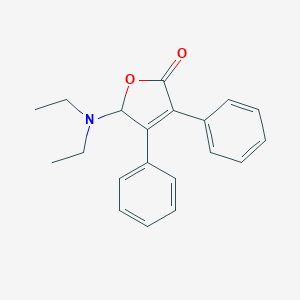
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)
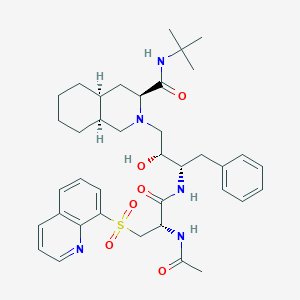
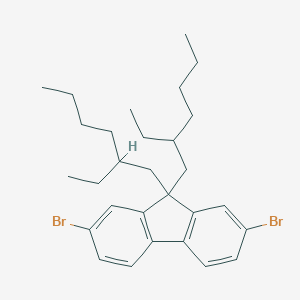
![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)
